molecular formula C7H4ClNO3S B3051579 4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 3476-02-6

4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B3051579
CAS RN: 3476-02-6
M. Wt: 217.63 g/mol
InChI Key: NNNBYOYSLQUCNI-UHFFFAOYSA-N
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Patent
US04404230

Procedure details

150 ml of ethanol saturated with ammonia were added dropwise over a period of 30 minutes to a solution of 38.2 gm (0.141 mol) of methyl 6-chloro-2-chlorosulfonyl-benzoate in 150 ml of dioxane at 30°-50° C. Subsequently, the reaction mixture was heated for 2 hours at 40° C. and for 2 hours more at 60° C. After cooling, the reaction mixture was evaporated, treated with ether and filtered. The filter cake was boiled with water, filtered while hot, and the filtrate was acidified with hydrochloric acid. Yield: 19.8 gm (64.5% of theory) of 4-chloro-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)C.[NH3:4].[Cl:5][C:6]1[C:11]([C:12](OC)=[O:13])=[C:10]([S:16](Cl)(=[O:18])=[O:17])[CH:9]=[CH:8][CH:7]=1>O1CCOCC1>[Cl:5][C:6]1[C:11]2[C:12](=[O:13])[NH:4][S:16](=[O:18])(=[O:17])[C:10]=2[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
38.2 g
Type
reactant
Smiles
ClC1=CC=CC(=C1C(=O)OC)S(=O)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
treated with ether
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered while hot, and the filtrate

Outcomes

Product
Name
Type
Smiles
ClC1=CC=CC2=C1C(NS2(=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.